molecular formula C11H13ClF2N2O B2861594 1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride CAS No. 2548976-59-4

1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride

Cat. No.: B2861594
CAS No.: 2548976-59-4
M. Wt: 262.68
InChI Key: BILMNWJEDWWBBI-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride is a chemical compound with the molecular formula C11H13ClF2N2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry due to its versatile biological activities. The compound is characterized by the presence of a difluorophenyl group attached to a piperazin-2-one ring, with a hydrochloride salt form to enhance its solubility and stability.

Preparation Methods

The synthesis of 1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzyl chloride and piperazin-2-one.

    Reaction Conditions: The reaction between 3,4-difluorobenzyl chloride and piperazin-2-one is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may also be employed to scale up production efficiently.

Chemical Reactions Analysis

1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is employed in biological studies to investigate its effects on various biological pathways and targets.

    Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs with anti-inflammatory, anti-cancer, or anti-viral properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperazin-2-one ring provides structural stability. The compound may exert its effects by modulating the activity of key proteins or signaling pathways involved in disease processes.

Comparison with Similar Compounds

1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride can be compared with other similar compounds, such as:

    1-[(2,4-Difluorophenyl)methyl]piperazin-2-one;hydrochloride: This compound has a similar structure but with the difluorophenyl group attached at different positions, which may result in different biological activities and properties.

    1-[(3,4-Dichlorophenyl)methyl]piperazin-2-one;hydrochloride: The presence of chlorine atoms instead of fluorine atoms can significantly alter the compound’s reactivity and interactions with biological targets.

    1-[(3,4-Difluorophenyl)methyl]piperazine;hydrochloride: This compound lacks the piperazin-2-one ring, which may affect its stability and binding affinity to certain targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]piperazin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-8(5-10(9)13)7-15-4-3-14-6-11(15)16;/h1-2,5,14H,3-4,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILMNWJEDWWBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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